Pentyl butyrate

Catalog No.
S607065
CAS No.
540-18-1
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl butyrate

CAS Number

540-18-1

Product Name

Pentyl butyrate

IUPAC Name

pentyl butanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3

InChI Key

CFNJLPHOBMVMNS-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CCC

solubility

0.06 mg/mL at 20 °C
soluble in alcohol, ethe

Synonyms

amyl butyrate, n-amyl butyrate

Canonical SMILES

CCCCCOC(=O)CCC

The exact mass of the compound Pentyl butyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 mg/ml at 20 °c0.06 mg/ml at 20 °csoluble in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7935. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Pentyl butyrate (CAS 540-18-1), also known as amyl butyrate, is a straight-chain aliphatic ester characterized by its high boiling point (185 °C), low volatility, and moderate lipophilicity (Log P ~3.18). In industrial and laboratory procurement, it is primarily selected as a low-VOC solvent, a non-halogenated extraction medium, and a stable mid-note formulation ingredient. Unlike lighter esters that act as fleeting top notes or highly volatile solvents, pentyl butyrate provides a stable liquid phase under ambient evaporation conditions, maintaining a vapor pressure of just 0.57 mmHg at 25 °C . This combination of low aqueous solubility, low viscosity, and high thermal stability makes it a critical material for precision solvent-evaporation processes, biopolymer recovery, and advanced organoleptic compounding[1].

Substituting pentyl butyrate with shorter-chain esters like ethyl butyrate or amyl acetate, or with its branched isomer isoamyl butyrate, fundamentally alters process kinetics and phase behavior. Ethyl butyrate and amyl acetate exhibit significantly higher vapor pressures (15.5 mmHg and 4.0 mmHg at 25 °C, respectively), causing them to evaporate too rapidly for use as stable target solvents in evaporative assembly or as long-lasting fixatives [1], [2]. Furthermore, shorter-chain esters possess lower partition coefficients (e.g., Log P ~1.7 for ethyl butyrate), which leads to excessive solvent loss into the aqueous phase during liquid-liquid extraction. Even the closely related isoamyl butyrate introduces steric branching that slightly increases volatility and alters the specific extraction selectivity and organoleptic profile, making generic substitution unviable for precision manufacturing[3].

Volatility and Evaporation Kinetics for Solvent Processability

In applications requiring controlled solvent evaporation, such as colloidal crystal templating or low-VOC coatings, volatility is the primary selection criteria. Pentyl butyrate exhibits a vapor pressure of 0.57 mmHg at 25 °C . In contrast, common substitute solvents like amyl acetate and ethyl butyrate exhibit vapor pressures of 4.0 mmHg and 15.5 mmHg at 25 °C, respectively [1], [2]. This significantly lower volatility allows pentyl butyrate to remain in the liquid state while more volatile co-solvents evaporate, enabling precise particle assembly and reducing overall VOC emissions.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data0.57 mmHg
Comparator Or BaselineEthyl butyrate (15.5 mmHg) and Amyl acetate (4.0 mmHg)
Quantified Difference~27-fold lower volatility than ethyl butyrate; ~7-fold lower than amyl acetate
ConditionsStandard ambient conditions (25 °C)

Procuring pentyl butyrate ensures stable liquid retention during evaporative processes, preventing the premature dry-out associated with lighter ester solvents.

Phase Partitioning for Liquid-Liquid Extraction Efficiency

When extracting biopolymers such as polyhydroxyalkanoates (PHAs) from aqueous fermentation biomass, the solvent must phase-separate cleanly from water. Pentyl butyrate offers an optimal lipophilicity with a Log P of ~3.18 [2]. Shorter-chain esters like ethyl butyrate have a much lower Log P (~1.7), making them too water-soluble and leading to unacceptable solvent loss into the aqueous phase [1]. Pentyl butyrate thus serves as a highly efficient, non-halogenated alternative to environmentally restricted solvents like chloroform.

Evidence DimensionOctanol-Water Partition Coefficient (Log P)
Target Compound DataLog P ~3.18
Comparator Or BaselineEthyl butyrate (Log P ~1.7)
Quantified DifferenceSignificantly higher lipophilicity, resulting in lower aqueous solubility and cleaner phase separation
ConditionsAqueous-organic biphasic extraction systems

Higher lipophilicity prevents costly solvent loss into aqueous waste streams, making it a superior 'green' extraction solvent for industrial biomanufacturing.

Organoleptic Retention and Thermal Stability in Formulation

In flavor and fragrance compounding, the longevity of a note is dictated by its boiling point and odor threshold. Pentyl butyrate provides an apricot/pear profile with an odor threshold of ~210 ppb and a high boiling point of 185 °C [2]. By contrast, ethyl butyrate (boiling point 120 °C) acts as an extreme top note that dissipates rapidly upon application [1]. The 65 °C difference in boiling point allows pentyl butyrate to function as a stable mid-note fixative rather than a fleeting top note.

Evidence DimensionBoiling Point and Formulation Retention
Target Compound Data185 °C
Comparator Or BaselineEthyl butyrate (120 °C)
Quantified Difference65 °C higher boiling point
ConditionsStandard atmospheric pressure formulation

Allows formulators to anchor fruity notes deeper into the product lifecycle, ensuring the scent profile survives the initial application phase.

Target Solvent in Colloidal Crystal Assembly

Leveraging its low viscosity and high boiling point, pentyl butyrate is the ideal 'target solvent' in evaporative assembly processes. It remains in the liquid state while primary volatile solvents evaporate, enabling the precise Brownian motion required for particles to assemble into metastable colloidal crystals [1].

Green Extraction of Polyhydroxyalkanoates (PHAs)

Due to its optimal Log P (~3.18) and immiscibility with water, pentyl butyrate is highly effective for the liquid-liquid extraction of biopolymers from aqueous fermentation broths. It provides a non-halogenated, environmentally compliant alternative to chloroform without suffering the high aqueous solvent loss seen with lighter esters [2].

Low-VOC Fragrance and Flavor Compounding

With a vapor pressure of just 0.57 mmHg at 25 °C, pentyl butyrate is utilized as a low-VOC fixative and mid-note ingredient. It provides stable, long-lasting apricot and pear notes that do not flash off immediately, distinguishing it from highly volatile top-note esters like ethyl butyrate [3].

Physical Description

N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics.
Liquid
colourless to pale yellow liquid

XLogP3

2.7

Boiling Point

186.4 °C

Flash Point

135 °F (NFPA, 2010)

Density

d184 0.87
0.863-0.866

Melting Point

-73.2 °C
Mp -73.2 °
-73.2°C

UNII

3Q2JP0VD8J

GHS Hazard Statements

Aggregated GHS information provided by 1281 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1281 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1280 of 1281 companies with hazard statement code(s):;
H226 (97.03%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

540-18-1

Wikipedia

Amyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Butanoic acid, pentyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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